2-Imidazo[1,2-A]pyrimidin-6-ylethanamine
Description
Structure
3D Structure
Properties
CAS No. |
944903-24-6 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-6-ylethanamine |
InChI |
InChI=1S/C8H10N4/c9-2-1-7-5-11-8-10-3-4-12(8)6-7/h3-6H,1-2,9H2 |
InChI Key |
ZYJGHHKVBDPOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CCN |
Origin of Product |
United States |
Chemical Modifications and Derivative Development Based on the Imidazo 1,2 a Pyrimidine Scaffold
Rational Design Principles for Structural Diversification
The rational design of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives is often guided by structure-activity relationship (SAR) studies and computational modeling. A key principle involves leveraging the structural features of the core scaffold, which is considered a bioisostere of purine (B94841), to facilitate interactions with biological targets. mdpi.com Modifications are systematically introduced at various positions of the bicyclic ring system to probe the chemical space and optimize biological activity.
For instance, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, a rational design approach was employed based on a docking model of a known inhibitor. nih.gov This led to the synthesis of a series of imidazo[1,2-a]pyrimidin-5(1H)-ones, where structural diversification was guided by the aim of achieving isoform selectivity. nih.gov Computational tools such as in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, Lipinski's rule of five, and drug-likeness studies are integral to the design process, helping to filter and prioritize candidate molecules with favorable pharmacokinetic properties before their synthesis. nih.govtubitak.gov.tr
Pharmacophore modeling is another crucial aspect of rational design. By identifying the key chemical features responsible for a molecule's biological activity, researchers can design new derivatives with enhanced interactions with the target protein. For example, the presence and position of hydrogen bond donors, acceptors, and hydrophobic groups can be fine-tuned to maximize binding affinity and efficacy. The structural analogy to purines and the presence of a guanidine (B92328) functionality within the scaffold suggest multiple potential interaction points for rational modification. nih.gov
Synthesis of Imine and Amine Derivatives for Biological Screening
A common strategy for diversifying the imidazo[1,2-a]pyrimidine scaffold involves the synthesis of imine (Schiff base) and subsequent amine derivatives. This approach allows for the introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity relationships.
The synthesis typically begins with an imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) intermediate. nih.gov This aldehyde is then condensed with various aromatic amines to form imine derivatives (C=N bond). nih.gov Microwave-assisted heating is often employed to facilitate this reaction, offering an efficient, simple, and environmentally friendly method with moderate to good yields. nih.govtubitak.gov.tr The diversity of the final imine compounds is achieved by using a variety of substituted aromatic amines as starting materials. nih.gov
The resulting imine derivatives can be subsequently reduced to their corresponding amine counterparts. nih.govtubitak.gov.tr This reduction step further increases the structural diversity and allows for the evaluation of the impact of the imine versus amine linkage on biological activity.
These synthesized libraries of imine and amine derivatives are then subjected to biological screening. For example, a series of imine and amine-bearing imidazo[1,2-a]pyrimidines were evaluated for their cytotoxic properties against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The results of such screenings provide valuable data for establishing structure-activity relationships. For instance, it was observed that the presence of a nitrogenous electron-donating group at the 4-position of the phenyl ring in certain derivatives increased the cytotoxic activity. nih.gov
| Compound | Modification | Target Cell Line | IC50 (μM) |
| 3d | Imine derivative with -N(CH₂CH₃)₂ group | MDA-MB-231 | 35.9 |
| MCF-7 | 43.4 | ||
| HUVEC (healthy) | 71.4 | ||
| 4d | Amine derivative with -N(CH₂CH₃)₂ group | MDA-MB-231 | 35.1 |
| MCF-7 | 39.0 | ||
| HUVEC (healthy) | 57.0 |
This table presents the cytotoxic activity (IC50 values) of selected imine (3d) and amine (4d) derivatives of imidazo[1,2-a]pyrimidine against two breast cancer cell lines and one healthy cell line. Data sourced from Güngör et al. (2023). nih.govtubitak.gov.tr
Development of Hybrid Molecules and Conjugates (e.g., Chalcone (B49325) Conjugates, Quinazoline (B50416) Derivatives)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. This approach has been successfully applied to the imidazo[1,2-a]pyrimidine scaffold to create novel derivatives with potentially enhanced or dual biological activities.
Chalcone Conjugates: Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known to possess a wide range of pharmacological properties, including anticancer and anti-inflammatory effects. derpharmachemica.com Researchers have synthesized hybrid molecules by conjugating the imidazo[1,2-a]pyrimidine scaffold with chalcone moieties. derpharmachemica.comnih.gov These conjugates have been evaluated for various biological activities, such as antikinetoplastid and antibacterial properties. derpharmachemica.comnih.gov For example, a library of imidazo[1,2-a]pyridine-appended chalcones was synthesized and screened for activity against several pathogenic protozoa. nih.gov
Quinazoline Derivatives: The quinazoline ring is another important pharmacophore found in many biologically active compounds, including several approved anticancer drugs. mdpi.com Hybrid molecules incorporating both the imidazo[1,2-a]pyrimidine (or its close analog, imidazo[1,2-a]pyridine) and quinazoline scaffolds have been designed and synthesized. mdpi.com In one study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as potential PI3Kα inhibitors for cancer therapy. mdpi.com The design rationale involved introducing the imidazo[1,2-a]pyridine (B132010) group, a known pharmacodynamic group for PI3Kα inhibitors, onto the quinazoline core. mdpi.com Several of these hybrid compounds demonstrated potent growth inhibition in various cancer cell lines. mdpi.com
These examples highlight the utility of molecular hybridization in expanding the chemical and biological diversity of imidazo[1,2-a]pyrimidine-based compounds.
Strategies for Introducing and Controlling Stereochemistry
The introduction of chiral centers and the control of stereochemistry are critical aspects of modern drug design, as different stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological properties. For the imidazo[1,2-a]pyrimidine scaffold and its analogs, several strategies have been developed to introduce and control stereochemistry.
One notable approach is the use of asymmetric multicomponent reactions. For instance, an atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This reaction, catalyzed by a chiral phosphoric acid, allows for the construction of a wide array of imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities. nih.gov The control of stereoselectivity in these reactions can be influenced by factors such as the presence of a remote hydrogen bonding donor on the substrates. nih.gov
Another strategy involves the chiral separation of racemates to isolate and evaluate the individual enantiomers. This was demonstrated in the rational design of PI3K-beta selective inhibitors, where the more potent R enantiomer of a lead compound was identified through chiral separation. nih.gov This information was then used to guide the design of a new series of imidazo[1,2-a]pyrimidin-5(1H)-ones. nih.gov
These methods for introducing and controlling stereochemistry are essential for developing more selective and potent drug candidates based on the imidazo[1,2-a]pyrimidine scaffold.
Scaffold Hopping Approaches in Derivative Design
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different but functionally equivalent scaffold. bhsai.org This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents.
A prominent example of scaffold hopping involving the imidazo[1,2-a]pyrimidine core is the use of bioisosteric replacement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. It has been demonstrated that 8-fluoroimidazo[1,2-a]pyridine (B164112) can act as a physicochemical mimic and bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold. nih.govnih.gov This bioisosteric relationship has been established through both in silico and traditional techniques and has been successfully applied in the development of allosteric modulators for the GABAA receptor. nih.gov The replacement of a nitrogen atom at the 8-position with a C-F bond mimics the electrostatic surface and lipophilicity, thereby maintaining the desired biological activity. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features Governing Biological Activity
The imidazo[1,2-a]pyrimidine (B1208166) nucleus itself is a key pharmacophoric element, prized for its structural similarity to purine (B94841) bases which allows it to interact with a variety of biological targets. nih.govnih.gov SAR studies have identified several key positions on the scaffold where modifications significantly impact biological activity.
C2 Position: Substitution at the C2 position, often with aryl or heteroaryl groups, is a common strategy in the design of imidazo[1,2-a]pyrimidine derivatives. The nature of this substituent is a determining factor for biological activity in many cases. dergipark.org.tr For instance, in a series of antimicrobial agents, the substituents on a C2-phenyl ring were found to be critical for activity against both Gram-positive and Gram-negative bacteria. dergipark.org.tr
C3 Position: The C3 position is susceptible to electrophilic substitution, making it a common site for functionalization. acs.org Introducing groups at this position can influence potency and selectivity. In some kinase inhibitors, for example, the C3 position is appended with groups to optimize interactions within the enzyme's active site. informahealthcare.com
C6 Position: The C6 position has been explored for its role in modulating both potency and the physical properties of the molecule. In the analogous imidazo[1,2-a]pyridine (B132010) series, substitution at this position with halogens, such as iodine, has been shown to enhance binding affinity towards certain targets like β-amyloid aggregates. acs.org The introduction of various groups at this position, including those with acidic or basic characteristics, can either promote or suppress biological activity depending on the target and the nature of the linker. nih.gov
Amine Linker: In many biologically active analogs, an amide or amine linker is crucial for activity. For a series of antitubercular imidazo[1,2-a]pyridine amides, the amide linker connected to the core was found to be essential for activity against Mycobacterium tuberculosis. researchgate.net This suggests that the ethylamine (B1201723) side chain at the C6 position of 2-Imidazo[1,2-A]pyrimidin-6-ylethanamine could play a critical role in its potential biological interactions.
Impact of Substituent Effects on Biological Response Profiles
The effect of substituents on the biological activity of the imidazo[1,2-a]pyrimidine core is highly dependent on their electronic and steric properties, as well as their position on the heterocyclic ring.
For antimicrobial activity, it has been observed that increasing the molar refractivity of substituents on a C2-phenyl ring can dramatically lower antibacterial efficacy. dergipark.org.tr In the development of antileishmanial agents, C2-phenyl substituents like 4-chloro and biphenyl (B1667301) were found to enhance activity against both promastigote and amastigote forms of the parasite. acs.org
In the context of the analogous imidazo[1,2-a]pyridine scaffold, SAR studies for PI3Kα inhibition revealed that introducing the imidazo[1,2-a]pyridine moiety to the 6-position of a 4-aminoquinazoline was a successful strategy. nih.gov Further exploration of the C6 position of imidazo[1,2-a]pyridines as Rab Geranylgeranyl Transferase (RGGT) inhibitors showed that:
An electronegative halogen substituent (I, Br, Cl) retains activity, with potency decreasing as the size of the halogen increases. nih.gov
Aryl and alkyl amine residues attached to the C6 position were detrimental to activity. nih.gov
An acidic group (like a carboxylic acid) directly connected to the C6 position could promote activity. nih.gov
These findings suggest that the ethylamine group at the C6 position of the target compound could have a complex influence, with the basicity of the amine potentially being a critical determinant of its biological profile.
| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C2-Phenyl | Increased Molar Refractivity | Decreased antibacterial activity | Antimicrobial | dergipark.org.tr |
| C2-Phenyl | 4-chloro, biphenyl | Enhanced antileishmanial activity | Antileishmanial | acs.org |
| C6 (Imidazo[1,2-a]pyridine) | Halogens (Cl > Br > I) | Activity retained, decreases with size | RGGT Inhibition | nih.gov |
| C6 (Imidazo[1,2-a]pyridine) | Alkyl/Aryl Amines | Detrimental to activity | RGGT Inhibition | nih.gov |
| C6 (Imidazo[1,2-a]pyridine) | Directly attached COOH | Promotes activity | RGGT Inhibition | nih.gov |
| C6 (Imidazo[1,2-a]pyridine) | Iodine | Enhanced binding affinity | β-Amyloid Aggregates | acs.org |
Correlation between Chemical Structure and Preclinical Pharmacokinetic Attributes (e.g., Permeability, Bioavailability in Animal Models)
The preclinical pharmacokinetic profile of imidazo[1,2-a]pyrimidine derivatives is a key consideration in their development as drugs. Properties such as absorption, distribution, metabolism, and excretion (ADME) are highly influenced by the physicochemical properties of the molecule, which are in turn dictated by its chemical structure. nih.govidaampublications.in
In silico ADME predictions are often employed in the early stages of discovery. idaampublications.inresearchgate.net For a series of imidazo[1,2-a]pyrimidine-Schiff base derivatives, computational ADMET profiling confirmed their compliance with Lipinski's rules, indicating favorable drug-like properties. researchgate.net However, specific structural features can present challenges. For example, some potent antitubercular imidazo[1,2-a]pyridine amides exhibited high plasma protein binding and poor Caco-2 permeability, which can limit oral bioavailability. nih.gov
The development of imidazo[1,2-a]pyridine derivatives for brain imaging of β-amyloid plaques highlights the importance of blood-brain barrier (BBB) penetration. The lead compound in one study showed excellent initial brain uptake and subsequent washout in normal mice, a desirable characteristic for an imaging agent. acs.org
| Structural Feature/Modification | Impact on Pharmacokinetic Property | Compound Class/Example | Reference |
|---|---|---|---|
| Increased Polarity | Can retain good activity, may improve solubility | Antitubercular Imidazo[1,2-a]pyridines | nih.gov |
| Linearity and Lipophilicity of Amine Side Chain | Improved in vivo efficacy and PK profile | Antitubercular Imidazo[1,2-a]pyridine Amides | researchgate.net |
| General Scaffold | Generally good brain uptake and washout (for some analogs) | Imidazo[1,2-a]pyridine Aβ Imaging Agents | acs.org |
| General Scaffold | Compliance with Lipinski's rules, good predicted drug-likeness | Imidazo[1,2-a]pyrimidine Derivatives | researchgate.net |
Lead Optimization Strategies Based on SAR Analysis
Lead optimization is a critical phase in drug discovery that relies heavily on the iterative application of SAR and SPR principles. For the imidazo[1,2-a]pyrimidine and related scaffolds, several strategies have been successfully employed to enhance the profiles of initial hit compounds.
A primary strategy involves the systematic modification of substituents at key positions (C2, C3, C6, etc.) to improve potency and selectivity. For example, in the development of antitubercular agents, SAR exploration of the C2 and C6 positions of an imidazo[1,2-a]pyridine lead compound led to a derivative with significantly improved potency against both extracellular and intracellular Mtb and good microsomal stability. researchgate.netnih.gov
Another key optimization strategy is to fine-tune the physicochemical properties to achieve a better pharmacokinetic profile. This was demonstrated in the optimization of an imidazo[1,2-a]pyridine amide series, where modifying the amine portion to balance lipophilicity and linearity was crucial for enhancing oral bioavailability and in vivo efficacy, ultimately leading to the clinical candidate Q203. researchgate.net
Furthermore, structural modifications can be made to alter the mechanism of action or to develop agents with dual functions. For example, by adding Aurora-A kinase inhibitory fragments to a KSP inhibitor body based on the imidazo[1,2-a]pyrimidine scaffold, researchers were able to design dual inhibitors. dergipark.org.tr This highlights the versatility of the scaffold in accommodating different pharmacophoric elements to achieve desired biological outcomes. The design and synthesis of new derivatives are often guided by molecular docking studies, which can provide insights into the binding modes of the compounds and help rationalize the observed SAR, thereby guiding further optimization efforts. nih.gov
Preclinical Biological Activity and Mechanistic Studies of Imidazo 1,2 a Pyrimidine Derivatives
Research into Anticancer Potential
Imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated notable potential as anticancer agents, exhibiting a range of effects from inhibiting cancer cell growth to inducing programmed cell death through various molecular pathways. nih.govresearchgate.netresearchgate.net
In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Numerous studies have documented the potent antiproliferative and cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives across a wide array of human cancer cell lines. These compounds have shown efficacy against cancers of the breast, lung, colon, and liver, among others. nih.govekb.eg
For instance, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were tested against human breast cancer cell lines MCF-7 and MDA-MB-231. nih.govtubitak.gov.tr Compounds 3d and 4d were particularly effective, with IC50 values of 43.4 µM and 39.0 µM against MCF-7 cells, and 35.9 µM and 35.1 µM against the more aggressive MDA-MB-231 cell line, respectively. nih.govtubitak.gov.tr Another study highlighted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, with one compound showing a remarkable cytotoxic effect (≥75% inhibition) against the hepatocellular carcinoma cell line HepG2. ekb.egdoi.org
Furthermore, research into imidazo[2,1-b]pyrimidine chalcone (B49325) derivatives revealed significant anticancer activity across nine different cancer types, including leukemia, colon cancer, and melanoma. nih.gov One specific imidazo[1,2-a]pyrimidine derivative, compound 9 , exhibited noteworthy efficacy against the A549 human lung cancer cell line with an IC50 value of 1.48 µM. nih.gov Similarly, hydroxy- and/or methoxy-phenyl substituted derivatives (6a-c and 6k ) proved more potent than the standard drug etoposide (B1684455) against several breast cancer cell lines, with IC50 values ranging from 6.72 to 14.36 µM. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Source(s) |
|---|---|---|---|
| 3d | MCF-7 (Breast) | 43.4 µM | nih.govtubitak.gov.tr |
| 4d | MCF-7 (Breast) | 39.0 µM | nih.govtubitak.gov.tr |
| 3d | MDA-MB-231 (Breast) | 35.9 µM | nih.govtubitak.gov.tr |
| 4d | MDA-MB-231 (Breast) | 35.1 µM | nih.govtubitak.gov.tr |
| 6a-c, 6k | Breast Cancer Lines | 6.72-14.36 µM | nih.gov |
| 9 | A549 (Lung) | 1.48 µM | nih.gov |
| 178 | HCT-116 (Colon) | 18.78 µM | ekb.eg |
| 180b | A549 (Lung) | 8.21 µM | ekb.eg |
| 26c | HCC827 (Lung) | 29.40 nM | ekb.eg |
Investigations into Apoptotic Mechanisms and Cell Cycle Perturbations
The anticancer activity of imidazo[1,2-a]pyrimidine derivatives is often linked to their ability to induce apoptosis (programmed cell death) and disrupt the normal cell cycle in cancer cells. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.
One study found that derivative 4d induced apoptosis in breast cancer cells by moderately increasing the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl-2 gene. nih.govtubitak.gov.tr Another compound, the 3-hydroxy-4-methoxyphenyl derivative 6c , was also confirmed to induce apoptosis, as demonstrated by DNA fragmentation and acridine (B1665455) orange/ethidium bromide staining assays. nih.gov
Further research has shown that certain imidazo[1,2-a]pyridine (B132010) derivatives can induce reactive oxygen species (ROS)-mediated apoptosis. researchgate.net This process involves impairing the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1 while decreasing anti-apoptotic BCL2 expression, ultimately leading to the activation of caspases-9 and -3. researchgate.net The activation of caspase pathways is a recurring mechanism, with some derivatives showing significant inhibitory results in MCF-7 breast cancer cells through this process.
In addition to inducing apoptosis, these compounds can perturb the cell cycle. For example, one pyrazolo[1,5-a]pyrimidine (B1248293) derivative was found to arrest the cell cycle at the G2/M phase in HCT-116 colorectal cancer cells. researchgate.net This arrest prevents cancer cells from progressing through cell division and can lead to apoptosis. researchgate.netrsc.org
Molecular Target Identification and Pathway Inhibition (e.g., PI3Kα, KRAS G12C, ATP Synthase)
The specific molecular targets of imidazo[1,2-a]pyrimidine derivatives are a key area of investigation, with several important cancer-related proteins and pathways being identified.
PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K pathway is crucial for cell growth and survival and is often dysregulated in cancer. An imidazo[1,2-a]pyridine analogue, HS-173 , was identified as a potent inhibitor of PI3Kα with an IC50 value of 0.8 nM. researchgate.net Subsequent work led to the development of another derivative with improved cytotoxicity against HCT 116 colon cancer cells (IC50 = 10 nM), demonstrating the potential of this scaffold for targeting the PI3K pathway. researchgate.net
KRAS G12C: Mutations in the KRAS gene are common drivers of various cancers. Specific inhibitors targeting the KRAS G12C mutation have been developed using the imidazo[1,2-a]pyrimidine scaffold. acs.orggoogle.com The compound JAB-21822 is a covalent KRAS G12C inhibitor that has shown high potency and has advanced to clinical trials. acs.org
ATP Synthase: While primarily investigated in the context of anti-infectives, the inhibition of ATP synthase represents a valid target for anticancer therapy. The diarylquinoline class of drugs, which are structurally related to some heterocyclic scaffolds, effectively inhibits ATP synthase. nih.gov This mechanism, which depletes the cell's energy supply, underscores a potential, albeit less explored, avenue for the anticancer action of imidazo[1,2-a]pyrimidine derivatives.
Research into Anti-Infective Activities
Beyond their anticancer properties, imidazo[1,2-a]pyrimidine derivatives have been explored for their potential to combat infectious diseases, showing promising activity against both bacterial and viral pathogens. rsc.orgmdpi.com
Antimycobacterial Activity and Adenosine Triphosphate (ATP) Synthesis Inhibition
Derivatives of the related imidazo[1,2-a]pyridine scaffold have emerged as potent agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netacs.org
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency, with seven compounds showing MIC90 values of ≤1 μM against various Mtb strains. acs.org The mechanism of action for many of these compounds is the inhibition of cellular respiration and energy production. acs.org Specifically, compounds like Q203 (Telacebec), an imidazopyrimidine amide, target the cytochrome b subunit (QcrB) of the cytochrome bc1 complex. nih.govacs.org This complex is a vital component of the electron transport chain required for ATP synthesis. nih.gov By inhibiting this complex, the compounds cause a rapid depletion of intracellular ATP, effectively killing both replicating and dormant mycobacteria. nih.gov This targeted inhibition of ATP synthesis is a validated strategy, as evidenced by the approved anti-TB drug bedaquiline, which targets the F0F1 ATP synthase. nih.gov
Antiviral Research (e.g., SARS-CoV-2 Cell Entry Inhibition, Broad-Spectrum Antiviral Properties)
The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising starting point for the development of antiviral agents. nih.govuic.edu
SARS-CoV-2 Cell Entry Inhibition: In response to the COVID-19 pandemic, researchers investigated imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2. nih.govresearchgate.net Molecular modeling studies suggested that these compounds could act as effective viral entry inhibitors by dually targeting both the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein. nih.govrsc.orgresearchgate.net One lead compound, 7a , exhibited a remarkable binding affinity of -9.1 kcal/mol to the ACE2 receptor and -7.3 kcal/mol to the spike protein, indicating its potential to prevent the virus from infecting human cells. nih.gov
Broad-Spectrum Antiviral Properties: The antiviral potential of this chemical family extends beyond coronaviruses. Studies have reported that imidazo[1,2-a]pyrimidine derivatives may be effective against other viruses such as HIV and hepatitis C. nih.gov Furthermore, a novel series of these compounds was developed that showed nanomolar activity against group 2 influenza A viruses (IAV), including oseltamivir-resistant strains. acs.org These molecules are believed to target the viral hemagglutinin (HA) protein, blocking the membrane fusion process required for viral entry. acs.org
Antikinetoplastid and Antiprotozoal Efficacy Studies (e.g., Trypanosoma cruzi, Leishmania infantum)
Derivatives of the imidazo[1,2-a]pyrimidine and related fused imidazole (B134444) scaffolds have demonstrated notable activity against kinetoplastid parasites, which are responsible for diseases such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species).
One study synthesized a library of imidazo-fused heterocycles and screened them against Leishmania amazonensis. nih.gov Among the tested compounds, an imidazo[1,2-a]pyrimidine derivative, compound 24 , was identified as the most effective agent. nih.gov It exhibited significant activity against the intracellular amastigote form of the parasite, which is the stage responsible for human disease. nih.govacs.org This compound was found to be approximately two times more active than the reference drug miltefosine (B1683995) against both promastigote and amastigote stages. nih.govacs.org Furthermore, it displayed a favorable selectivity index, being more than 10 times more destructive to the parasite than to host macrophage cells. nih.govacs.org
Research into other related imidazole-containing structures has also shown promise. A series of imidazole-containing azine and benzoazine derivatives were tested for their in vitro activity against Leishmania infantum and Trypanosoma cruzi. Several of these compounds exhibited significant antiprotozoal activity, with some showing broad-spectrum effects against multiple Leishmania species and T. cruzi. nih.govsemanticscholar.org
| Compound ID | Organism | Stage | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) |
| Compound 24 | Leishmania amazonensis | Promastigote | 8.41 | Miltefosine | 15.05 |
| Compound 24 | Leishmania amazonensis | Amastigote | 6.63 | Miltefosine | 12.52 |
Antibacterial and Antifungal Investigations
The imidazo[1,2-a]pyrimidine nucleus is a core component of compounds investigated for their antimicrobial properties. nih.gov These derivatives have been evaluated against a wide range of bacterial and fungal pathogens, often showing significant inhibitory activity. mdpi.comderpharmachemica.com
In one comprehensive study, a series of synthesized imidazo[1,2-a]pyrimidine derivatives were tested against six Gram-positive bacteria, four Gram-negative bacteria, and three pathogenic fungi. A majority of the compounds were found to possess good antimicrobial activity. mdpi.com The presence of specific substituents, such as a halogen (particularly chlorine) or a methyl group at the para position of a phenyl ring on the scaffold, was noted to significantly augment antibacterial efficacy. mdpi.com
Chalcone derivatives incorporating the imidazo[1,2-a]pyrimidine core have also been synthesized and evaluated. These compounds demonstrated excellent to good activity against bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Similarly, studies on imidazo[1,2-c]pyrimidine (B1242154) derivatives revealed significant activity against S. aureus, Bacillus subtilis, P. aeruginosa, and E. coli. ekb.eg
In the realm of antifungal research, imidazo[1,2-a]pyrimidine derivatives have shown potential, particularly against Candida albicans. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of fungal enzymes, presenting a promising avenue for the development of new antimycotic agents. nih.gov Certain imidazo[1,2-c]pyrimidine compounds also displayed notable activity against C. albicans and Aspergillus flavus. ekb.eg
| Bacterial Strain | Compound Derivative Example | MIC (mg/mL) | Reference Drug | MIC (mg/mL) |
| Staphylococcus aureus | 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | 0.015 | Ciprofloxacin | 0.007 |
| Bacillus subtilis | 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | 0.031 | Ciprofloxacin | 0.015 |
| Escherichia coli | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | 0.062 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine | 0.062 | Ciprofloxacin | 0.031 |
Enzyme Modulation and Specific Inhibitory Research
Kinase Inhibition Studies (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), Ataxia Telangiectasia Mutated (ATM) Kinase)
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): Imidazo-fused heterocyclic compounds have been identified as potent inhibitors of protein kinases in the malaria parasite, Plasmodium falciparum. A class of imidazopyridazine compounds, which are structurally related to imidazopyrimidines, act as ATP-competitive inhibitors of PfCDPK1. nih.gov Notably, these inhibitors can be categorized into two classes based on their chemical linker. Class 1 compounds, which feature a pyrimidine (B1678525) linker, were found to inhibit parasite growth primarily through the inhibition of cyclic GMP (cGMP)-dependent protein kinase (PKG) rather than PfCDPK1. nih.gov This was confirmed by experiments showing that the compounds' effectiveness was significantly reduced in parasite lines with a modified PKG enzyme. nih.gov While potent enzyme inhibition with IC₅₀ values below 10 nM was achieved with some derivatives, challenges with in vivo efficacy have been noted. acs.orgacs.org
Ataxia Telangiectasia Mutated (ATM) Kinase: Ataxia-telangiectasia mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. While the imidazo[1,2-a]pyrimidine scaffold is explored for various anticancer activities, specific studies demonstrating direct inhibition of ATM kinase by these derivatives are not extensively documented in the reviewed literature. Some patent literature mentions compositions that include both an imidazo[1,2-a]pyrimidine derivative and an ATM kinase inhibitor, suggesting potential applications in combination therapies. justia.com
Coagulation Factor Inhibition (e.g., Factor XIa, Factor Xa)
The potential for imidazo[1,2-a]pyrimidine derivatives to act as direct inhibitors of coagulation factors, such as Factor XIa (FXIa) and Factor Xa (FXa), is not a primary focus of current research based on available studies. Patent literature occasionally describes the administration of imidazo[1,2-a]pyrimidine compounds in combination with known Factor Xa inhibitors for treating various conditions, but this does not establish a direct inhibitory role for the imidazopyrimidine itself. google.com There is limited specific data to suggest that this scaffold is a potent direct inhibitor of these coagulation enzymes.
Nitric Oxide Synthase (NOS) Inhibition
Derivatives of pyrimidine-imidazole have been identified as effective inhibitors of inducible nitric oxide synthase (iNOS). researchgate.net The overproduction of nitric oxide by iNOS is linked to various inflammatory and pathological conditions. researchgate.net Research has shown that compounds based on a 2-(imidazol-1-yl)pyrimidine core function by a distinct mechanism: they inhibit the dimerization of iNOS monomers. researchgate.netnih.gov Since NOS enzymes are only active in their homodimeric form, preventing this protein-protein interaction effectively blocks enzyme activity and subsequent nitric oxide production. researchgate.net A pyrimidine imidazole derivative (PID) was shown to bind to both the iNOS dimer, causing its irreversible monomerization, and to the monomer, preventing dimerization. researchgate.net This dual mechanism establishes these compounds as versatile iNOS inhibitors. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
The imidazo[1,2-a]pyrimidine scaffold has been investigated for its potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate this potential. researchgate.net
One such study focused on an imidazo[1,2-a]pyrimidine-Schiff base derivative, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.govacs.org The in silico analysis predicted a strong binding affinity of this compound toward the VEGFR-2 receptor. nih.gov Its calculated binding energy was competitive with established VEGFR-2 inhibitors such as Axitinib and Sunitinib, highlighting the potential of the imidazo[1,2-a]pyrimidine scaffold for the development of novel angiogenesis inhibitors. nih.govacs.org
Ligand Development for Biomolecular Targets
The imidazo[1,2-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its versatile binding capabilities to various biological targets. Its structural similarity to purines allows it to interact with a wide range of biomolecules, making it a valuable core for developing targeted ligands.
Beta-Amyloid Plaque Ligand Development for Neurological Research
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been identified as potent ligands for beta-amyloid (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. The development of such ligands is crucial for creating imaging agents to detect Aβ plaques in the brain.
A series of novel Aβ aggregate-specific ligands based on the imidazo[1,2-a]pyridine structure were synthesized and evaluated. An in vitro binding study using preformed Aβ aggregates demonstrated that compounds like 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) effectively compete with known Aβ ligands. IMPY and its bromo derivative showed high binding affinities with Ki values of 15 nM and 10 nM, respectively. Modifications elsewhere on the imidazo[1,2-a]pyridine ring generally led to a decrease in binding affinity, highlighting the specific structural requirements for potent interaction with Aβ aggregates.
In vitro autoradiography of brain sections from a transgenic mouse model of Alzheimer's disease using [¹²⁵I]IMPY showed highly selective binding to amyloid structures. Furthermore, biodistribution studies in normal mice indicated that [¹²⁵I]IMPY has high initial brain uptake followed by a fast washout, which are desirable properties for an imaging agent. These findings suggest that radioiodinated imidazo[1,2-a]pyridine derivatives are promising candidates for imaging Aβ plaques in neurological research.
Table 1: In Vitro Binding Affinity of Imidazo[1,2-a]pyridine Derivatives to Aβ Aggregates
| Compound | Structure | Binding Affinity (Ki, nM) |
|---|---|---|
| IMPY (16) | 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine | 15.0 ± 5.0 |
| Compound 17 | 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine | 10.3 ± 1.2 |
| Compound 18 | 2-(4'-methylaminophenyl)-6-iodoimidazo[1,2-a]pyridine | 67.8 ± 7.2 |
| Compound 19 | 2-(4'-aminophenyl)-6-iodoimidazo[1,2-a]pyridine | 102.3 ± 14.7 |
| Compound 21 | 2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridine | 258.0 ± 51.0 |
G-Quadruplex DNA Interaction Studies (e.g., c-Myc Promoter)
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA, such as those found in the promoter regions of oncogenes like c-Myc. The stabilization of these G4 structures by small molecules can inhibit gene transcription, making them an attractive target for anticancer drug development. The planar aromatic nature of the imidazo[1,2-a]pyrimidine scaffold makes it a suitable candidate for interacting with and stabilizing G-quadruplexes.
Studies on various heterocyclic systems, including imidazole-based chemotypes, have demonstrated their ability to bind and stabilize the G4 structure in the c-Myc promoter. For instance, an imidazole-benzothiazole derivative, IZTZ-1, showed strong binding to c-Myc G4, resulting in a significant increase in its melting temperature (ΔTm = 15 °C), which indicates potent stabilization. Similarly, an imidazole-purine compound was found to stabilize the c-Myc G4 with a ΔTm of 12.8 °C in a fluorescence resonance energy transfer (FRET) melting assay. The binding mode is typically end-stacking, where the planar ligand interacts with the G-quartets of the quadruplex structure. This stabilization of the G-quadruplex acts as a silencer, downregulating the transcription of the c-Myc oncogene.
Table 2: Stabilization of c-Myc Promoter G-Quadruplex by Imidazole-Containing Derivatives
| Compound Class | Derivative Example | Stabilization (ΔTm, °C) | Assay Method |
|---|---|---|---|
| Imidazole-Benzothiazole | IZTZ-1 | 15.0 | FRET Melting Assay |
| Imidazole-Purine | Compound 24 | 12.8 | FRET Melting Assay |
| Quindoline | Compound 2 | 6.7 | CD Melting Assay |
Research into Anti-Inflammatory and Analgesic Mechanisms
The imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are known to possess anti-inflammatory and analgesic properties. A primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis.
A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized as selective COX-2 inhibitors. In vitro COX inhibition assays revealed that many of these compounds were potent and selective inhibitors of COX-2. For example, derivatives featuring a 4-(methylsulfonyl)phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring exhibited IC50 values for COX-2 inhibition in the nanomolar range, with high selectivity over the COX-1 isoform. Specifically, compounds 5e, 5f, and 5j demonstrated high potency with an IC50 value of 0.05 µM for COX-2. Compound 5i showed the highest selectivity, with a selectivity index of 897.19. Molecular docking studies suggest that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, contributing to the observed potency and selectivity. The analgesic effects of these compounds observed in preclinical models are attributed to this inhibition of the COX enzyme.
Table 3: In Vitro COX-1/COX-2 Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| 5e | 12.6 | 0.05 | 252.0 |
| 5f | 10.8 | 0.05 | 216.0 |
| 5i | >100 | 0.11 | >897.1 |
| 5j | 8.21 | 0.05 | 164.2 |
| Celecoxib (Reference) | 4.8 | 0.04 | 120.0 |
Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for Imidazo[1,2-a]pyrimidines
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core is a well-established field, yet it continues to evolve with the advent of novel synthetic strategies aimed at improving efficiency, diversity, and environmental sustainability. Historically, the most common approach involves the condensation reaction between 2-aminopyrimidines and α-haloketones. acs.orgbio-conferences.org While effective, this method can be limited by the availability of starting materials and sometimes harsh reaction conditions.
Recent advancements have focused on overcoming these limitations through several innovative approaches:
Multicomponent Reactions (MCRs): These reactions have gained significant attention as they allow for the construction of complex molecules like imidazo[1,2-a]pyrimidines in a single step from three or more starting materials. rsc.orguees.edu.ec A notable example is the three-component, one-pot condensation of an aldehyde, an isonitrile, and a 2-aminopyrimidine, which offers a highly convergent and efficient route to 3-amino-substituted imidazo[1,2-a]pyrimidines. thieme-connect.com This strategy is particularly valuable for generating large libraries of compounds for high-throughput screening.
Novel Catalytic Systems: The exploration of new catalysts has opened up more efficient and selective synthetic pathways. Transition-metal catalysts, particularly copper and palladium, have been employed in various coupling and cyclization reactions to form the imidazo[1,2-a]pyrimidine scaffold. researchgate.netorganic-chemistry.org Furthermore, the use of gold nanoparticles has been reported as an effective catalyst for the synthesis of these heterocycles under green conditions. mdpi.com
Green Chemistry Approaches: A significant trend in modern organic synthesis is the adoption of environmentally benign methods. For imidazo[1,2-a]pyrimidine synthesis, this includes:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. acs.orgnih.govrsc.orgnih.gov This technique is often combined with the use of green solvents like water or ethanol, or even solvent-free conditions. acs.orgnih.gov
Catalyst-Free and Solvent-Free Reactions: Several protocols have been developed that proceed efficiently without the need for a catalyst or solvent, reducing waste and simplifying purification. acs.orgrsc.orgscielo.br These reactions are often promoted by heat or microwave irradiation. scielo.br
Flow Chemistry: Continuous flow processes are being developed for the scalable and sustainable synthesis of imidazo[1,2-a]pyrimidines. These systems offer precise control over reaction parameters, leading to improved yields and safety. acs.org
These advancements are not only refining the synthesis of the basic imidazo[1,2-a]pyrimidine ring system but also enabling more efficient functionalization, which is crucial for developing derivatives with tailored biological activities. rsc.orguees.edu.ec
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidines
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Condensation | 2-aminopyrimidine + α-haloketone | Well-established, reliable | Limited starting material availability, potentially harsh conditions |
| Multicomponent Reactions (MCRs) | 3+ components in one pot | High efficiency, diversity-oriented, atom economy | Optimization can be complex |
| Transition-Metal Catalysis | Use of Cu, Pd, etc. catalysts | High selectivity, broad substrate scope | Catalyst cost and toxicity, potential for metal contamination |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Drastically reduced reaction times, improved yields, energy efficient | Requires specialized equipment |
| Catalyst/Solvent-Free Synthesis | Reaction under neat conditions | Environmentally friendly, simplified purification, cost-effective | May require higher temperatures, not universally applicable |
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrimidine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to the imidazo[1,2-a]pyrimidine scaffold holds immense promise. These computational tools are being employed across the entire drug development pipeline, from initial hit identification to lead optimization.
Key applications of AI and ML in this context include:
Predictive Modeling: Machine learning algorithms can be trained on existing datasets of imidazo[1,2-a]pyrimidine derivatives and their associated biological activities. These models can then predict the activity of novel, untested compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. This approach significantly reduces the time and cost associated with screening large compound libraries.
De Novo Drug Design: Generative AI models can design entirely new imidazo[1,2-a]pyrimidine-based molecules with desired properties. By learning the underlying chemical principles from known active compounds, these models can generate novel structures that are optimized for specific biological targets, improved potency, and better pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features of the imidazo[1,2-a]pyrimidine scaffold that are critical for biological activity. This information is invaluable for guiding the rational design of more potent and selective analogs. Computational studies, such as Density Functional Theory (DFT), are used to determine properties like Frontier Molecular Orbitals and Molecular Electrostatic Potential, which help in understanding the reactivity and interaction of these molecules at a quantum level. nih.gov
Pharmacokinetic and Toxicity Prediction: A major challenge in drug development is ensuring that a compound has suitable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In silico models based on machine learning can predict these properties for new imidazo[1,2-a]pyrimidine derivatives early in the discovery process, helping to identify and eliminate candidates that are likely to fail in later stages of development. nih.gov
The synergy between computational approaches and experimental validation is accelerating the discovery of new drug candidates based on the imidazo[1,2-a]pyrimidine framework.
Exploration of Novel Therapeutic Areas and Molecular Targets
While imidazo[1,2-a]pyrimidines are well-known for their anxiolytic and anticonvulsant properties, ongoing research is uncovering their potential in a wide range of other therapeutic areas. The versatility of the scaffold allows for fine-tuning of its structure to interact with a diverse array of biological targets.
Emerging therapeutic applications include:
Oncology: Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. nih.gov These compounds have been shown to inhibit various cancer-related targets, including protein kinases, and to induce apoptosis in cancer cells. The development of derivatives with high potency and selectivity against specific cancer cell lines is a major focus of current research. nih.gov
Infectious Diseases: The scaffold has demonstrated promising activity against a variety of pathogens.
Antiviral: Derivatives have been investigated for their activity against viruses such as HIV and Hepatitis C. nih.gov More recently, their potential to inhibit the cell entry of SARS-CoV-2 has been explored through computational studies targeting the spike protein and hACE2. nih.gov
Antibacterial and Antifungal: The structural similarity of the imidazo[1,2-a]pyrimidine core to purines makes it an attractive starting point for the development of new antimicrobial agents that can interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.
Inflammatory Diseases: Certain imidazo[1,2-a]pyrimidine derivatives have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX). dergipark.org.tr This opens up possibilities for their use in treating chronic inflammatory conditions.
The exploration of new molecular targets is being driven by a deeper understanding of disease biology and the availability of advanced screening technologies. The ability to readily synthesize diverse libraries of imidazo[1,2-a]pyrimidines makes this scaffold ideal for screening against newly identified targets.
Development of Targeted Covalent Inhibitors Based on the Scaffold
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target. This mode of action can lead to increased potency, longer duration of action, and the ability to inhibit challenging targets. The imidazo[1,2-a]pyrimidine scaffold is an attractive framework for the design of TCIs.
The development of TCIs based on this scaffold involves:
Scaffold Optimization: A potent and selective non-covalent imidazo[1,2-a]pyrimidine inhibitor for the target of interest is first identified.
Warhead Incorporation: A reactive functional group, known as a "warhead," is then incorporated into the structure of the inhibitor. This warhead is designed to react with a specific nucleophilic amino acid residue (such as cysteine or lysine) in the target protein's binding site.
Positioning and Reactivity: The position and reactivity of the warhead are crucial. It must be precisely positioned to react with the target residue without being so reactive that it causes off-target effects.
The versatility of the imidazo[1,2-a]pyrimidine core allows for the strategic placement of these electrophilic warheads at various positions on the ring system. This approach has the potential to yield highly potent and selective drugs for a range of diseases, particularly in oncology where TCIs have already made a significant impact.
Application in Chemical Biology Tools and Probes
Beyond their therapeutic potential, imidazo[1,2-a]pyrimidine derivatives are being developed as chemical biology tools to study biological processes. Their inherent properties, such as fluorescence, make them suitable for use as molecular probes.
Key applications in this area include:
Fluorescent Probes: Some imidazo[1,2-a]pyrimidines exhibit intrinsic fluorescence. rsc.org This property can be harnessed to create probes for bioimaging, allowing researchers to visualize the localization and dynamics of specific biomolecules or cellular structures. The photophysical properties of these compounds can be tuned by modifying the substituents on the heterocyclic core. rsc.org
Affinity-Based Probes: By attaching a reporter tag (such as biotin (B1667282) or a fluorophore) to a potent and selective imidazo[1,2-a]pyrimidine-based inhibitor, researchers can create affinity-based probes. These probes can be used to identify the cellular targets of a compound, validate target engagement, and study protein-protein interactions.
Photoaffinity Labeling: Incorporating a photoreactive group into the imidazo[1,2-a]pyrimidine structure allows for photoaffinity labeling. When exposed to UV light, the probe forms a covalent bond with its target protein, enabling its identification and characterization.
The development of such chemical tools provides invaluable insights into the mechanism of action of imidazo[1,2-a]pyrimidine-based drugs and the broader biological systems in which they function.
Q & A
What are the established synthetic routes for 2-imidazo[1,2-a]pyrimidin-6-ylethanamine, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A robust method uses 2-amino-4,5-dicyanoimidazole and 4-hydroxy-6-methylpyran-2-one in alcohols (e.g., methanol, ethanol), yielding dicyano-substituted imidazopyrimidines with acetic acid derivatives or esters . Reaction conditions such as solvent polarity, temperature (often 80–100°C), and alcohol chain length significantly affect regioselectivity and yield. Microwave-assisted synthesis has emerged as an advanced alternative, reducing reaction times and improving purity through controlled dielectric heating .
How can researchers resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in antimicrobial assays) often arise from differences in substituent positioning, purity of intermediates, or assay protocols. For example, electron-withdrawing groups at the pyrimidine ring may enhance antimicrobial activity but reduce solubility, complicating dose-response interpretations. Rigorous characterization (HPLC, HRMS) and standardized biological assays (e.g., CLSI guidelines for MIC determinations) are critical. Cross-validation using multiple cell lines or enzymatic models can isolate structure-activity relationships (SARs) from methodological artifacts .
What advanced spectroscopic and computational methods are recommended for structural elucidation?
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve regiochemical ambiguities, particularly for substituents on the fused imidazo-pyrimidine ring. For example, coupling constants in NOESY experiments distinguish between C-6 and C-7 substitutions .
- DFT Studies : Density Functional Theory optimizes molecular geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity or bioactivity. Basis sets like B3LYP/6-311+G(d,p) are commonly used .
- X-ray Crystallography : SHELX-based refinement (SHELXL) and visualization tools (ORTEP-3) determine absolute configurations and intermolecular interactions, critical for patenting novel derivatives .
How can microwave-assisted synthesis improve the scalability of imidazo[1,2-a]pyrimidine derivatives?
Microwave irradiation accelerates reactions via uniform dielectric heating, reducing side products (e.g., dimerization) and enabling gram-scale synthesis. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones are synthesized in 30–60 minutes at 120°C with yields >85%, compared to 12–24 hours conventionally. This method is particularly advantageous for electron-deficient aryl groups prone to decomposition under prolonged heating .
What strategies optimize pharmacological profiles while minimizing toxicity?
- SAR-Driven Design : Introducing polar groups (e.g., -OH, -NH₂) at C-6 enhances water solubility and reduces hepatotoxicity. Methylation of the ethanamine side chain can improve blood-brain barrier penetration for neuroactive derivatives .
- Metabolic Stability : Incubation with liver microsomes identifies vulnerable sites (e.g., N-methyl groups prone to demethylation). Deuterium incorporation at labile positions extends half-life in preclinical models .
How do crystallographic techniques address polymorphism in imidazo[1,2-a]pyrimidine derivatives?
SHELXL refinement and ORTEP-3 visualization enable precise analysis of crystal packing and hydrogen-bonding networks. For example, polymorph screening via solvent-drop grinding identifies stable forms with higher melting points, critical for formulation stability. Twinned data refinement (using HKLF5 in SHELXL) resolves challenges in poorly diffracting crystals .
What are the limitations of current synthetic methods, and what innovations are emerging?
- Limitations : Traditional methods suffer from low yields (<50%) for sterically hindered substituents. Chloromethyl byproducts (from dichloromethane solvents) complicate purification .
- Innovations : Flow chemistry enables continuous synthesis of intermediates like 2-aminoimidazoles, reducing batch variability. Photocatalytic C–H functionalization introduces aryl groups without pre-functionalized substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
